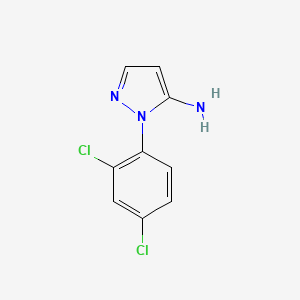
1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
化学反応の分析
Types of Reactions
1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
類似化合物との比較
Similar Compounds
1-(2,4-Dichlorophenyl)ethanone: Shares the 2,4-dichlorophenyl group but differs in the functional group attached to the phenyl ring.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one:
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Another compound with the 2,4-dichlorophenyl group, used in different contexts.
Uniqueness
1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties.
生物活性
1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been investigated for its potential applications in treating various diseases, including cancer and infectious diseases. Its unique molecular structure facilitates interactions with biological targets, leading to various pharmacological effects.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a pyrazole ring, which enhances its lipophilicity and biological activity. The molecular formula is C9H8Cl2N4, with a molecular weight of 232.09 g/mol. The presence of the dichlorophenyl substituent is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical biological processes. Notably, it may act as an inhibitor of various kinases, which play a vital role in cell signaling pathways that regulate cell proliferation and survival .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , making it a candidate for developing new antimicrobial agents. Studies have shown effectiveness against several bacterial strains, suggesting its potential use in treating infections.
Anticancer Properties
The compound has been evaluated for its anticancer activity . It has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency. For instance, one study reported an IC50 of 0.08 µM against MCF-7 cells . The mechanism involves inducing apoptosis and inhibiting cell migration and colony formation through the disruption of key signaling pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this pyrazole derivative has shown anti-inflammatory activity . It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, thus alleviating inflammation-related conditions .
Case Study 1: Anticancer Activity
A study conducted by Aly et al. focused on the synthesis of substituted pyrazoles and their evaluation as anticancer agents. Among the derivatives tested, this compound exhibited remarkable efficacy against cancer cell lines with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it possessed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The findings support its potential application in developing new antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2,4-Dichlorophenyl)-3-(3-thienyl)-1H-pyrazol-5-amine | Different substitution pattern on the pyrazole ring | Variations in biological activity |
| 1-(2,4-Dichlorophenyl)-4-(2-thienyl)-1H-pyrazol-5-amine | Different thienyl substitution | Potential differences in reactivity and properties |
The comparative analysis highlights how variations in substitution patterns can influence the biological activity of pyrazole derivatives.
特性
CAS番号 |
878002-12-1 |
|---|---|
分子式 |
C9H7Cl2N3 |
分子量 |
228.07 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-1-2-8(7(11)5-6)14-9(12)3-4-13-14/h1-5H,12H2 |
InChIキー |
GXQFPBGUKNYXEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















